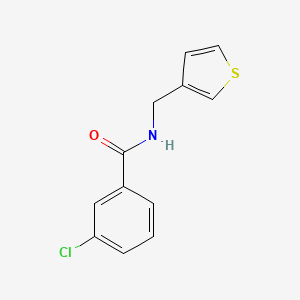

3-chloro-N-(thiophen-3-ylmethyl)benzamide

Descripción

3-Chloro-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzene ring and a thiophen-3-ylmethylamine moiety linked via an amide bond. This compound is structurally distinct due to the combination of aromatic (benzene, thiophene) and polar (amide) groups, which influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

3-chloro-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c13-11-3-1-2-10(6-11)12(15)14-7-9-4-5-16-8-9/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBRSFGLYQRGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzoic acid and thiophen-3-ylmethanol.

Formation of Benzoyl Chloride: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The resulting 3-chlorobenzoyl chloride is then reacted with thiophen-3-ylmethanol in the presence of a base such as triethylamine (Et₃N) to form 3-chloro-N-(thiophen-3-ylmethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Aplicaciones Científicas De Investigación

3-chloro-N-(thiophen-3-ylmethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and benzamide moiety can contribute to binding interactions with target proteins, influencing pathways involved in disease processes.

Comparación Con Compuestos Similares

Structural Analogs in the Benzamide Family

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Position : The position of the thiophene methyl group (2- vs. 3-) alters electronic properties and steric interactions. For example, 3-chloro-N-(thiophen-2-ylmethyl)benzamide exhibits distinct electrophilic reactivity compared to its thiophen-3-ylmethyl counterpart .

- Functional Groups : Electron-withdrawing groups (e.g., trifluoroacetyl in ) enhance metabolic stability, while electron-donating groups (e.g., methoxy in ) reduce reactivity.

Key Observations :

- Anti-Angiogenic Effects : The pyridazine-containing analog demonstrates how heterocyclic extensions to the benzamide core can modulate biological activity.

- Enzyme Inhibition: Thiazolidinone derivatives (e.g., ) leverage both covalent and non-covalent interactions, contrasting with simpler benzamides that rely primarily on hydrogen bonding.

Key Observations :

Actividad Biológica

3-Chloro-N-(thiophen-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies and findings.

Synthesis

The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with thiophen-3-ylmethylamine. This method allows for the introduction of the thiophene group, which is known for enhancing biological activity due to its electron-rich nature.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antibacterial Activity

- Antifungal Activity

- Cytotoxicity against Cancer Cell Lines

- Anti-inflammatory Properties

Antibacterial Activity

Studies have shown that 3-chloro-N-(thiophen-3-ylmethyl)benzamide demonstrates significant antibacterial activity against various strains. For example, it has been tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Antibacterial Activity of 3-Chloro-N-(thiophen-3-ylmethyl)benzamide

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 50 | 22 |

| Klebsiella pneumoniae | 40 | 25 |

These results indicate that the compound may serve as a promising candidate for developing new antibacterial agents.

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have demonstrated efficacy against Candida albicans, with an MIC value that suggests potential therapeutic applications in treating fungal infections.

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10 |

Cytotoxicity Against Cancer Cell Lines

Research indicates that 3-chloro-N-(thiophen-3-ylmethyl)benzamide has cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF-7 (breast cancer) cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| NIH/3T3 | >1000 |

These findings suggest that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells at higher concentrations.

Anti-inflammatory Properties

In addition to its antibacterial and antifungal activities, the compound has been evaluated for anti-inflammatory effects. Studies have indicated that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha, making it a potential candidate for treating inflammatory diseases.

Table 4: Anti-inflammatory Activity

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89 |

| TNF-alpha | 72 |

Several studies have explored the mechanisms underlying the biological activities of this compound. Molecular docking studies suggest that it interacts with key enzymes involved in bacterial and fungal metabolism, which may explain its potent activity against these pathogens.

For example, docking studies revealed significant binding affinity to the active site of CYP51, an enzyme crucial for fungal sterol biosynthesis. This interaction could inhibit fungal growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.